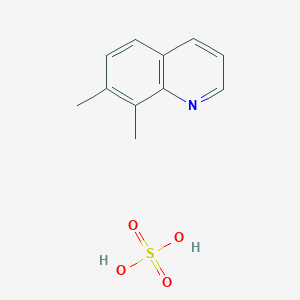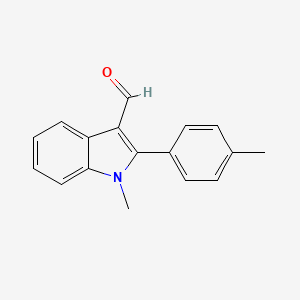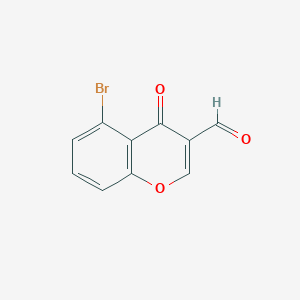
7,8-Dimethylquinoline sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethylquinoline sulfate is a chemical compound with the molecular formula C11H13NO4S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The compound is known for its diverse biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylquinoline sulfate typically involves the Friedlander reaction, which condenses aniline with an aldehyde or ketone in the presence of an acid catalyst. The presence of methyl groups at specific positions might require variations on this method. Additionally, green synthetic approaches, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis, are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.
化学反応の分析
Types of Reactions
7,8-Dimethylquinoline sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
科学的研究の応用
7,8-Dimethylquinoline sulfate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 7,8-Dimethylquinoline sulfate involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis and protein function .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its diverse biological activities.
8-Methylquinoline: A similar compound with one methyl group, used in various chemical syntheses.
6,7-Dimethylquinoline: Another derivative with methyl groups at different positions, studied for its unique properties.
Uniqueness
7,8-Dimethylquinoline sulfate is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
7,8-dimethylquinoline;sulfuric acid |
InChI |
InChI=1S/C11H11N.H2O4S/c1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) |
InChIキー |
GZQDQZKZCALPIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11862282.png)

![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)




![2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11862314.png)





